(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: . This compound features a fluoromethyl group attached to a piperidine ring, which is further linked to a piperidin-4-ylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone typically involves the following steps:
Formation of Piperidin-4-ylmethanone: : This can be achieved through the reaction of piperidine with a suitable carbonyl compound under acidic conditions.
Introduction of the Fluoromethyl Group: : The fluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, reacting with the piperidine ring.
Coupling of the Two Moieties: : The final step involves the coupling of the fluoromethylated piperidine with piperidin-4-ylmethanone using a suitable coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).
Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, H₂O₂ (Hydrogen peroxide)
Reduction: : LiAlH₄, NaBH₄, H₂ (Hydrogen gas)
Substitution: : Halides (e.g., Cl⁻, Br⁻), alkyl halides, strong bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Alkylated piperidines, halogenated derivatives
Scientific Research Applications
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as hypertension and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in biological systems.
Comparison with Similar Compounds
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: can be compared with other similar compounds, such as:
Piperidine derivatives: : Other piperidine-based compounds with different substituents.
Fluorinated compounds: : Compounds containing fluorine atoms in various positions.
Piperidin-4-ylmethanone derivatives: : Similar compounds with variations in the piperidin-4-ylmethanone moiety.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-2-1-7-15(9-10)12(16)11-3-5-14-6-4-11/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKJTPODBYIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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